molecular formula C11H18Cl2N2 B12300676 rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride

rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride

Cat. No.: B12300676
M. Wt: 249.18 g/mol
InChI Key: XECMJVJUKKQSHB-UHFFFAOYSA-N
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Description

rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride typically involves a multi-step process. One common method includes the diastereoselective synthesis using a tandem strategy. This involves the condensation of aromatic aldehydes with other reactants in the presence of a catalyst such as SiO2 nanoparticles . The reaction is carried out under solvent-free conditions, making it environmentally friendly and efficient.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free processes are often employed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • rel-(2R,3R)-2-(4-Methoxyphenyl)-6-oxo-1-phenyl-3-piperidinecarboxylic acid
  • rel-(2R,3R)-2-Benzoyl-2,3-dihydro-3-substitutedphenyl-4H-furo3,2-cbenzopyran-4-one

Comparison: rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-phenylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H

InChI Key

XECMJVJUKKQSHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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